molecular formula C16H27BrCl2N2O2 B5487969 N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B5487969
M. Wt: 430.2 g/mol
InChI Key: VNBHBAXLGZUUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Ro 64-6198, is a selective inhibitor of the dopamine transporter (DAT) that has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine signaling has been shown to improve symptoms of Parkinson's disease and ADHD, and may also be useful in treating drug addiction.
Biochemical and Physiological Effects
N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 has been shown to increase extracellular dopamine levels in the striatum and prefrontal cortex, leading to improved motor function and attention in animal models of Parkinson's disease and ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine signaling compared to other drugs that affect multiple neurotransmitter systems. However, N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 has a relatively short half-life and may require frequent dosing in experiments.

Future Directions

Future research on N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 could focus on developing more potent and selective inhibitors of the dopamine transporter, as well as investigating its potential use in treating other neurological disorders such as depression and schizophrenia. Additionally, studies could explore the long-term effects of N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 on dopamine signaling and behavior.

Synthesis Methods

The synthesis of N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 involves the reaction of 5-bromo-2-ethoxybenzaldehyde with 4-morpholinepropanol in the presence of sodium triacetoxyborohydride to yield the corresponding imine. The imine is then reduced with sodium borohydride to give the amine product, which is purified by recrystallization and converted to the dihydrochloride salt.

Scientific Research Applications

N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 has been widely used in scientific research to study the role of the dopamine transporter in various neurological disorders. It has been shown to be effective in treating conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O2.2ClH/c1-2-21-16-5-4-15(17)12-14(16)13-18-6-3-7-19-8-10-20-11-9-19;;/h4-5,12,18H,2-3,6-11,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBHBAXLGZUUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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